molecular formula C6H10O2 B2784210 ZERENEX ZX-IP058182 CAS No. 1923743-63-8; 57911-27-0

ZERENEX ZX-IP058182

カタログ番号: B2784210
CAS番号: 1923743-63-8; 57911-27-0
分子量: 114.144
InChIキー: NEZWQTAIJWQNHI-RFZPGFLSSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Zerenex (ferric citrate), developed by Keryx Biopharmaceuticals, is an iron-based phosphate binder approved for treating hyperphosphatemia in end-stage renal disease (ESRD) patients undergoing dialysis . Hyperphosphatemia, a life-threatening condition characterized by elevated serum phosphorus levels, is common in ESRD due to impaired kidney function. Zerenex binds dietary phosphate in the gastrointestinal tract, preventing its absorption and reducing serum phosphorus concentrations .

The drug’s Phase 3 clinical trials demonstrated dual benefits: (1) significant reduction in serum phosphorus levels compared to placebo, and (2) improvement in iron storage parameters (ferritin and transferrin saturation) while reducing the need for intravenous (IV) iron and erythropoiesis-stimulating agents (ESAs) . These findings position Zerenex as a multifunctional therapeutic agent, addressing both hyperphosphatemia and iron-deficiency anemia—a common comorbidity in dialysis patients .

特性

CAS番号

1923743-63-8; 57911-27-0

分子式

C6H10O2

分子量

114.144

IUPAC名

(1R,2R)-2-ethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H10O2/c1-2-4-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1

InChIキー

NEZWQTAIJWQNHI-RFZPGFLSSA-N

SMILES

CCC1CC1C(=O)O

溶解性

not available

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ZERENEX ZX-IP058182 can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . For example, the reaction of ethyl diazoacetate with an alkene in the presence of a transition metal catalyst can yield the desired cyclopropane derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds .

化学反応の分析

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes typical acid-catalyzed reactions:

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form esters.

    C₆H₁₀O₂ + CH₃OHH⁺C₆H₉O₂CH₃ + H₂O\text{C₆H₁₀O₂ + CH₃OH} \xrightarrow{\text{H⁺}} \text{C₆H₉O₂CH₃ + H₂O}
  • Amidation : Forms amides when treated with amines (e.g., ammonia or primary amines).

    C₆H₁₀O₂ + NH₃ΔC₆H₉O₂NH₂ + H₂O\text{C₆H₁₀O₂ + NH₃} \xrightarrow{\Delta} \text{C₆H₉O₂NH₂ + H₂O}
  • Salt Formation : Reacts with bases (e.g., NaOH) to produce carboxylate salts .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring is susceptible to:

  • Electrophilic Additions : Reacts with halogens (e.g., Br₂) to form dihalogenated products.

    C₆H₁₀O₂ + Br₂C₆H₈O₂Br₂\text{C₆H₁₀O₂ + Br₂} \rightarrow \text{C₆H₈O₂Br₂}
  • Hydrogenation : Under catalytic hydrogenation (H₂/Pd), the cyclopropane ring opens to yield a straight-chain alkane derivative .

Stereospecific Reactions

The (R,R) configuration influences reactivity:

  • Enzymatic Resolution : Chiral enzymes or catalysts may selectively modify one enantiomer, preserving stereochemical integrity .

Reaction Conditions and Outcomes

Reaction Type Conditions Products Yield Reference
EsterificationH₂SO₄, methanol, refluxMethyl (1R,2R)-2-ethylcyclopropane-1-carboxylate85–90%
AmidationNH₃, 100°C, 12 hrs(1R,2R)-2-ethylcyclopropane-1-carboxamide75%
BrominationBr₂, CCl₄, RT1,2-Dibromo-2-ethylcyclopropane-1-carboxylic acid60%
HydrogenationH₂ (1 atm), Pd/C, ethanol3-Ethylpentanoic acid95%

Mechanistic Insights

  • Cyclopropane Strain : The 60° bond angles in the cyclopropane ring increase ring strain (≈27 kcal/mol), making it reactive toward ring-opening .

  • Steric Effects : The ethyl group at C2 creates steric hindrance, directing electrophiles to the less hindered C1 position .

  • Acid Catalysis : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attacks .

類似化合物との比較

Table 1: Efficacy Comparison of Phosphate Binders

Parameter Zerenex Sevelamer Lanthanum Carbonate
Phosphate Reduction Significant vs. placebo Comparable efficacy Comparable efficacy
Additional Benefits ↑ Ferritin, ↓ IV iron/ESA use None None
Common Side Effects Diarrhea, discolored stools GI disturbances GI disturbances

Zerenex’s Phase 3 trials showed a 52-week sustained reduction in serum phosphorus (p < 0.001 vs. placebo) and a 47% reduction in IV iron requirements . Competitors like sevelamer and lanthanum carbonate lack iron-related benefits, focusing solely on phosphate binding .

Additional Therapeutic Benefits

Zerenex uniquely addresses anemia of chronic disease by increasing serum ferritin (by 146 ng/mL) and transferrin saturation (by 6.5%) over 52 weeks . This dual action reduces dependency on ESAs and IV iron, offering economic and clinical advantages in anemia management .

Market Position and Competitive Landscape

Despite its clinical advantages, Zerenex faces challenges:

  • Generic Competition: Renvela and Fosrenol lost patent protection by 2014, leading to cheaper generics .
  • Reimbursement Dynamics : A 2013 U.S. policy delay in bundling oral drugs into dialysis payments provided Zerenex a temporary advantage to establish market presence .

Table 2: Market Position Comparison

Drug Approval Status (2013) Key Differentiator Patent Expiry
Zerenex FDA/EMA pending Iron benefits, ↓ ESA use 2025 (estimated)
Sevelamer Approved Non-calcium, non-metal Expired (2014)
Lanthanum Approved Rare-earth metal binder Expired (2014)

Data Tables Summarizing Key Comparisons

Table 3: Phase 3 Clinical Outcomes for Zerenex

Outcome Measure Result vs. Placebo/Control Reference
Serum Phosphorus Reduction p < 0.001 (4-week efficacy)
Ferritin Increase +146 ng/mL (52-week safety)
IV Iron Use Reduction 47% decrease
ESA Use Reduction 33% decrease

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。